![molecular formula C14H19NO4 B5155824 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as MDBP and belongs to the class of psychoactive substances. It is a derivative of the 1,3-benzodioxole family and has a piperidinol moiety attached to it. MDBP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
MDBP exerts its pharmacological effects by interacting with several neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, emotion, and cognition. MDBP also acts as an antagonist at the 5-HT2A receptor, which is involved in the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in a dose-dependent manner. MDBP has also been shown to produce antipsychotic effects in animal models of schizophrenia. Additionally, MDBP has been found to produce sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
MDBP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. MDBP has also been shown to have a high affinity for several receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also limitations to the use of MDBP in lab experiments. Its psychoactive properties may make it difficult to use in certain animal models, and its potential for abuse may limit its use in human studies.
将来の方向性
There are several future directions for research on MDBP. One area of interest is its potential for the treatment of drug addiction. MDBP's affinity for the dopamine D2 receptor makes it a promising candidate for the development of new treatments for addiction. Another area of interest is the development of new analogs of MDBP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of MDBP and its potential for the treatment of psychiatric disorders.
合成法
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine in the presence of reducing agents such as sodium borohydride. The resulting product is then subjected to methylation using dimethyl sulfate to yield MDBP. This synthesis method has been well-established in the literature and has been used by several researchers to obtain pure and high-quality MDBP.
科学的研究の応用
MDBP has been extensively studied for its potential therapeutic applications in several scientific fields. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. MDBP has also been found to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of drug addiction.
特性
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13-14(12)19-9-18-13)8-15-4-2-11(16)3-5-15/h6-7,11,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJLXAUMJHZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)

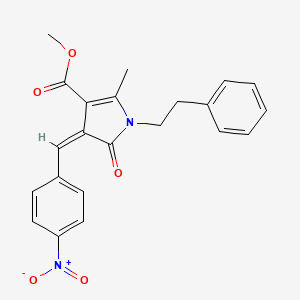
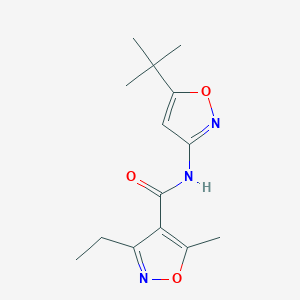
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)
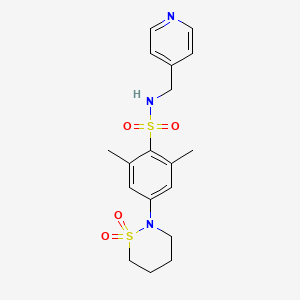
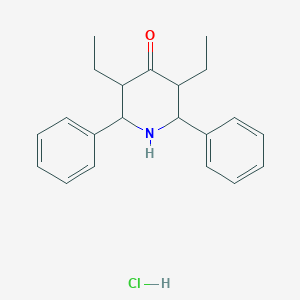
![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)
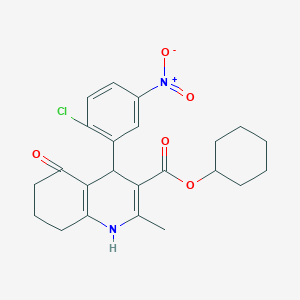
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)